

"physicochemical characteristics of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

Cat. No.: B029171

[Get Quote](#)

An In-depth Technical Guide on 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is a heterocyclic compound belonging to the thiazolidinedione (TZD) family.^[1] It is a crucial synthetic intermediate in the development of thiazolidinedione-based pharmaceuticals, most notably as a precursor in the synthesis of antidiabetic drugs like Pioglitazone.^{[1][2][3]} The core structure consists of a five-membered ring containing sulfur and nitrogen, with two carbonyl groups at positions 2 and 4, and a 4-hydroxybenzyl substituent at position 5.^[1] This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and its biological context as an intermediate for potent therapeutic agents.

Physicochemical Characteristics

The key physicochemical properties of **5-(4-Hydroxybenzyl)thiazolidine-2,4-dione** are summarized below. These parameters are essential for understanding its behavior in various chemical and biological systems, aiding in formulation, synthesis optimization, and pharmacokinetic modeling.

Property	Value	Source
IUPAC Name	5-[(4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione	[4]
CAS Number	74772-78-4	[1] [2] [4]
Molecular Formula	C ₁₀ H ₉ NO ₃ S	[1] [2] [4]
Molecular Weight	223.25 g/mol	[1] [2] [4]
Appearance	White to off-white or light yellow solid/powder	[2]
Melting Point	145-147°C	[2]
Boiling Point	471.5 ± 18.0 °C (Predicted)	[2]
Density	1.450 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	6.38 ± 0.50 (Predicted)	[2]
XLogP3	1.7	[1] [4]
Solubility	Slightly soluble in DMSO (with heating) and Methanol	[2]
Storage	Sealed in dry, Room Temperature	[2]

Experimental Protocols

The synthesis of **5-(4-Hydroxybenzyl)thiazolidine-2,4-dione** is typically achieved through a two-step process involving an initial Knoevenagel condensation followed by a reduction reaction.[\[1\]](#)[\[3\]](#)[\[5\]](#)

Synthesis of 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (Intermediate)

This step involves the Knoevenagel condensation of 4-hydroxybenzaldehyde with 2,4-thiazolidinedione.[\[1\]](#)[\[6\]](#)

- Reagents and Materials:

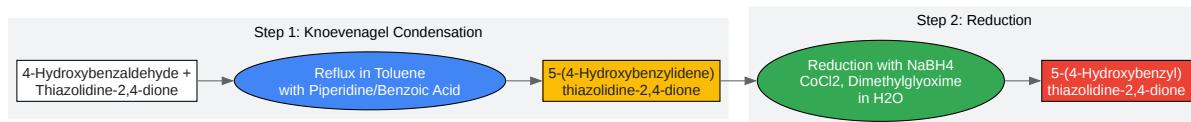
- 4-hydroxybenzaldehyde
- 2,4-thiazolidinedione
- Toluene (Solvent)
- Piperidine (Catalyst)[\[3\]](#)
- Benzoic Acid (Catalyst)[\[3\]](#)
- Methanol (for washing)
- Reaction flask with a reflux condenser

- Methodology:

- To a suitable reaction flask, add 4-hydroxybenzaldehyde (e.g., 20 g) and 2,4-thiazolidinedione (e.g., 23 g) to toluene (e.g., 400 mL).[\[3\]](#)
- Stir the mixture at room temperature.[\[3\]](#)
- Add piperidine (e.g., 4.46 mL) and benzoic acid (e.g., 5 g) as catalysts to the mixture.[\[3\]](#)
- Heat the mixture to reflux and maintain for approximately 5 hours, allowing for the removal of water.[\[3\]](#)
- After the reaction is complete, cool the mixture slowly to room temperature.[\[3\]](#)
- Add methanol (e.g., 50 mL) and stir for an additional 30 minutes to precipitate the product.[\[3\]](#)
- Filter the resulting bright yellow solid, wash it with methanol, and dry at 60°C to obtain 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione.[\[3\]](#)

Reduction to 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

The intermediate is reduced to yield the final target compound.[\[3\]](#)[\[5\]](#)


- Reagents and Materials:

- 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione
- Sodium borohydride (NaBH₄) (Reducing agent)[3]
- Cobalt chloride (CoCl₂) (Metal catalyst)[3]
- Dimethylglyoxime (Ligand)[3]
- Water (Solvent)[3]
- Acetic Acid (for pH adjustment)[3]

- Methodology:

- The reduction is performed in an aqueous basic solution using NaBH₄ as the reducing agent, CoCl₂ as a metal catalyst, and dimethylglyoxime as a ligand.[3][5]
- The reaction reduces the exocyclic double bond of the benzylidene group.[5]
- Following the reduction, the reaction is terminated by slowly adding an acid, such as acetic acid, to adjust the pH to 6-7, which precipitates the product.[3]
- The precipitated solid is filtered and washed with water.[3]
- The product is then dried under reduced pressure at 60°C to yield **5-(4-hydroxybenzyl)thiazolidine-2,4-dione**.[3]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **5-(4-Hydroxybenzyl)thiazolidine-2,4-dione**.

Biological Context and Mechanism of Action

While **5-(4-hydroxybenzyl)thiazolidine-2,4-dione** is primarily a synthetic intermediate, its derivatives are potent biological agents.^[1] The thiazolidinedione class of compounds are well-known agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR- γ), a nuclear receptor that is a key regulator of glucose and lipid metabolism.^{[7][8][9]}

Mechanism of Action (Thiazolidinediones):

- Ligand Binding: A TZD derivative enters the cell and binds to the ligand-binding domain (LBD) of PPAR- γ , which exists as a heterodimer with the Retinoid X Receptor (RXR).^{[8][9]}
- Conformational Change: This binding induces a conformational change in the PPAR- γ /RXR complex, causing the release of corepressor proteins and the recruitment of coactivator proteins.
- Gene Transcription: The activated complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.^[8]
- Biological Response: This leads to the transcription of genes involved in insulin signaling, glucose uptake (e.g., GLUT4), and lipid metabolism, ultimately resulting in improved insulin sensitivity and lower blood glucose levels.^{[8][9]}

Derivatives of the thiazolidinedione scaffold have also been investigated for a range of other biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][6][10]

PPAR-γ Signaling Pathway Diagram

Caption: Generalized signaling pathway for Thiazolidinedione (TZD) agonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | 74772-78-4 [smolecule.com]
- 2. 5-(4-Hydroxybenzyl)-2,4-thiazolidinedione CAS#: 74772-78-4 [chemicalbook.com]
- 3. WO2009148195A1 - 5-(4-hydroxybenzyl)thiazolidine-2,4-dione as intermediate for synthesis of thiazolidinedione based compounds and process for preparing the same - Google Patents [patents.google.com]
- 4. 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | C10H9NO3S | CID 10198397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2009148195A1 - 5-(4-hydroxybenzyl)thiazolidine-2,4-dione as intermediate for synthesis of thiazolidinedione based compounds and process for preparing the same - Google Patents [patents.google.com]
- 6. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rfppl.co.in [rfppl.co.in]
- 8. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. ["physicochemical characteristics of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione"]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b029171#physicochemical-characteristics-of-5-4-hydroxybenzyl-thiazolidine-2-4-dione>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com